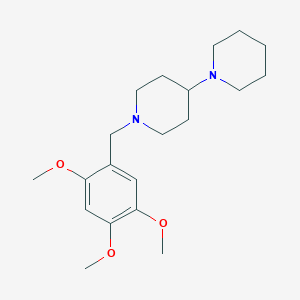

![molecular formula C17H25N3O3S B5650486 1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5650486.png)

1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific details on the synthesis of this exact compound are scarce, the general approach to synthesizing similar piperazine derivatives involves multistep organic reactions. These can include nucleophilic substitution reactions, ring closure strategies to form the piperazine core, and subsequent functionalization of the piperazine ring. For example, Kumar et al. (2017) described the synthesis of novel piperazine derivatives starting from basic heterocyclic compounds, indicating a complex multi-step process that often involves condensation reactions, cyclization, and functional group transformations (J. Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds typically features a piperazine ring as a central scaffold, substituted with various functional groups that impart distinct chemical properties. The presence of thiazole and furanyl rings in this molecule suggests potential for specific molecular interactions due to the heteroatoms and the conjugated system. The exact conformation and electronic distribution within the molecule would be influenced by these heterocyclic components, potentially affecting its binding affinity to biological targets. Structural analyses through techniques like X-ray crystallography or NMR spectroscopy provide insights into the three-dimensional conformation and electronic environment of these molecules. Sanjeevarayappa et al. (2015) provide an example of such analysis for a related piperazine compound, demonstrating the utility of X-ray diffraction studies in elucidating molecular structure (C. Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives can undergo various chemical reactions, primarily at the nitrogen atoms, which are nucleophilic sites. These reactions include alkylation, acylation, and the formation of amides or sulfonamides, allowing for the introduction of diverse substituents. The presence of the thiazole ring adds to the chemical versatility, enabling reactions like S-alkylation or the formation of thiazolium salts under certain conditions. The specific reactivity patterns of such compounds are dictated by the electronic nature of the substituents and the inherent reactivity of the piperazine and thiazole rings.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the piperazine ring. Compounds with more polar substituents tend to have higher solubility in polar solvents, while the introduction of bulky groups can affect the melting point and crystallinity. The study by Xia (2015) on 1,3,4-thiadiazole amide compounds containing piperazine highlights the impact of different substituents on the physical properties of such molecules (Z. Xia, 2015).

Propiedades

IUPAC Name |

[4-(4-methyl-2-propan-2-yl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-11(2)15-18-12(3)14(24-15)17(22)20-8-6-19(7-9-20)16(21)13-5-4-10-23-13/h11,13H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECCDHZYLVCYGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(C)C)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

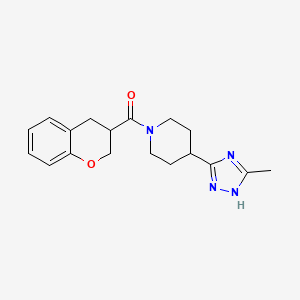

![2-{[(1H-indol-3-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5650403.png)

![(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone](/img/structure/B5650408.png)

![1,6-dimethyl-4-(4-phenylazepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5650430.png)

![1-(4-methoxy-2-methylbenzoyl)-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5650438.png)

![6-ethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5650439.png)

![N-benzyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5650453.png)

![(1S*,5R*)-6-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650456.png)

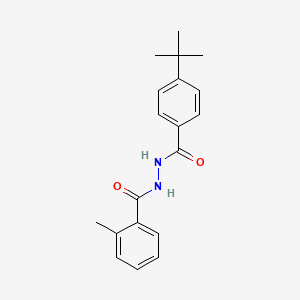

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5650493.png)

![2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride](/img/structure/B5650497.png)

![2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5650503.png)